![molecular formula C12H21NO3 B1378955 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole CAS No. 1419101-49-7](/img/structure/B1378955.png)
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole
Overview
Description
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole is a chemical compound with the molecular formula C12H21NO3 . It is used in various research applications .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole consists of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass of the molecule is 227.15214353 g/mol .Physical And Chemical Properties Analysis
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole has a molecular weight of 227.30 g/mol . It has a topological polar surface area of 49.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .Scientific Research Applications
Anticancer Research
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole: has potential applications in anticancer research due to the pyrrole ring’s presence in many antitumor agents . The compound’s structure allows for interaction with various biological targets, potentially inhibiting cancer cell growth or inducing apoptosis in tumor cells.
Antimicrobial Agents
The pyrrole subunit is known for its role in antibiotics and antimicrobial agents . Research into 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could lead to the development of new antibiotics or treatments for bacterial, fungal, and protozoal infections.
Anti-Inflammatory Drugs
Pyrrole derivatives are found in anti-inflammatory drugs . The hydroxy and carboxylate groups in 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole may contribute to its binding affinity to inflammatory enzymes, offering a pathway to novel anti-inflammatory therapies.
Antipsychotic Medications
Pyrrole-containing compounds have applications in antipsychotic medications . The unique structure of 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could be utilized to develop new drugs that target specific neurotransmitter receptors in the brain.
Cardiovascular Drugs
Some pyrrole analogs serve as β-adrenergic antagonists, which are important in treating cardiovascular diseases . 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole may be investigated for its potential effects on heart rate and blood pressure regulation.
Antiviral Therapeutics
Pyrrole derivatives have shown activity against HIV-1 by inhibiting reverse transcriptase and cellular DNA polymerases protein kinases . Research into 5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole could expand the arsenal of antiviral drugs, particularly against retroviruses.
properties
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-5-4-8-6-9(14)7-10(8)13/h8-10,14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQARDREEYWBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-boc-hexahydrocyclopenta[b]pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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